2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethanesulfonamide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: Sulfonic acids or sulfinic acids.
Scientific Research Applications
2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These derivatives can then interact with biological targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: This compound is similar in structure but lacks the ethanesulfonamido group.
4-Methoxybenzenesulfonamide: This compound is similar but lacks the sulfonyl chloride group.
Uniqueness
2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the ethanesulfonamido and sulfonyl chloride groups, which confer distinct reactivity and functionality . This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-(ethylsulfonylamino)-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO5S2/c1-3-17(12,13)11-8-6-7(16-2)4-5-9(8)18(10,14)15/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPRMROJHPGXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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